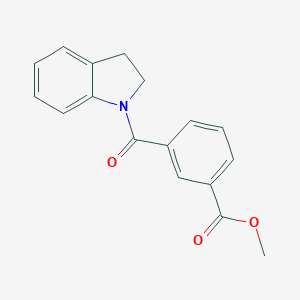![molecular formula C23H28N2O4 B250505 4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)
4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide, also known as MBM-4, is a novel small molecule compound that has shown promising results in scientific research. This compound has been synthesized using a specific method that involves several steps, and it has been found to have a mechanism of action that targets specific proteins in cells. In We will also list several future directions for research on this compound.
科学研究应用
4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide has been found to have several scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
作用机制
The mechanism of action of 4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide involves its binding to specific proteins in cells, particularly heat shock protein 90 (HSP90) and histone deacetylase 6 (HDAC6). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including several oncogenic proteins. HDAC6 is an enzyme that regulates the acetylation of proteins, which is important for various cellular processes. By inhibiting the activity of HSP90 and HDAC6, this compound disrupts the function of several oncogenic proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in cells. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. This compound has also been found to decrease the levels of several anti-apoptotic proteins, including Bcl-2 and survivin, and increase the levels of pro-apoptotic proteins, including Bax and cleaved caspase-3. In addition, this compound has been found to inhibit the activity of several signaling pathways that are involved in cancer cell survival and proliferation, including the PI3K/Akt and MAPK/ERK pathways.
实验室实验的优点和局限性
One advantage of using 4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide in lab experiments is its specificity for HSP90 and HDAC6, which are important proteins in cancer cells. This specificity allows for targeted inhibition of oncogenic proteins and induction of apoptosis in cancer cells. Another advantage is its ability to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. However, one limitation of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity to normal cells, which can limit its therapeutic potential.
未来方向
There are several future directions for research on 4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide. One direction is to investigate its efficacy in animal models of cancer, including its ability to inhibit tumor growth and metastasis. Another direction is to explore its potential as a combination therapy with other anticancer drugs, particularly those that target different signaling pathways. Additionally, further studies are needed to assess its toxicity and pharmacokinetics in vivo, as well as its potential for clinical development as an anticancer drug. Finally, research on the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for cancer treatment.
合成方法
The synthesis of 4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide involves several steps, starting with the reaction of 4-aminobenzamide with 2-(morpholin-4-ylcarbonyl)phenylboronic acid in the presence of a palladium catalyst. This reaction produces an intermediate product, which is then reacted with 3-methylbutyl bromide to yield this compound. The final product is purified using column chromatography, and its purity is confirmed using spectroscopic techniques.
属性
分子式 |
C23H28N2O4 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
4-(3-methylbutoxy)-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C23H28N2O4/c1-17(2)11-14-29-19-9-7-18(8-10-19)22(26)24-21-6-4-3-5-20(21)23(27)25-12-15-28-16-13-25/h3-10,17H,11-16H2,1-2H3,(H,24,26) |
InChI 键 |
INPWPSRSDPYBMZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
规范 SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)

![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
